molecular formula C12H9BrINO2S B7857857 4-bromo-N-(3-iodophenyl)benzenesulfonamide

4-bromo-N-(3-iodophenyl)benzenesulfonamide

Cat. No.: B7857857
M. Wt: 438.08 g/mol
InChI Key: OIRBSIRQPPTSOU-UHFFFAOYSA-N
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Description

4-Bromo-N-(3-iodophenyl)benzenesulfonamide is a chemical compound with the molecular formula C₁₂H₉BrINO₂S. It is characterized by the presence of a bromine atom, an iodine atom, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(3-iodophenyl)benzenesulfonamide typically involves the following steps:

  • Bromination: The starting material, 3-iodoaniline, undergoes bromination to introduce the bromine atom at the para position of the benzene ring.

  • Sulfonation: The brominated compound is then sulfonated to introduce the sulfonamide group.

  • Coupling Reaction: Finally, the iodine atom is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-(3-iodophenyl)benzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to remove the bromine or iodine atoms.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Derivatives with reduced bromine or iodine content.

  • Substitution Products: Compounds with different functional groups replacing the bromine or iodine atoms.

Scientific Research Applications

4-Bromo-N-(3-iodophenyl)benzenesulfonamide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: The compound is utilized in biological studies to investigate its effects on various cellular processes.

  • Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 4-bromo-N-(3-iodophenyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Bromo-N-(3-iodophenyl)benzenesulfonamide is unique due to its combination of bromine, iodine, and sulfonamide groups. Similar compounds include:

  • 4-Bromo-N-(3-iodophenyl)benzamide: Similar structure but lacks the sulfonamide group.

  • 4-Bromo-N-(3-iodophenyl)benzene: Similar structure but lacks the sulfonamide group and the amide group.

  • 4-Bromo-N-(3-iodophenyl)aniline: Similar structure but lacks the sulfonamide group.

These compounds differ in their functional groups and, consequently, their chemical properties and applications.

Properties

IUPAC Name

4-bromo-N-(3-iodophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrINO2S/c13-9-4-6-12(7-5-9)18(16,17)15-11-3-1-2-10(14)8-11/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRBSIRQPPTSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrINO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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